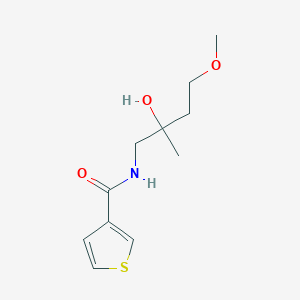![molecular formula C26H28N2O4S B2822281 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide CAS No. 922851-12-5](/img/structure/B2822281.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Research
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide: has shown potential in anticancer research due to its ability to interact with various cellular pathways involved in cancer progression. Indole derivatives, in general, are known for their anticancer properties, and this compound could inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Research is ongoing to explore its efficacy against different types of cancer, including breast, lung, and colon cancers.
Antiviral Applications
This compound has been investigated for its antiviral properties. Indole derivatives have been found to exhibit significant antiviral activity against a range of viruses, including influenza and HIV . The specific structure of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide allows it to potentially inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
Antimicrobial Activity
The compound is also being studied for its antimicrobial properties. Indole derivatives are known to possess broad-spectrum antimicrobial activity against various bacterial and fungal pathogens . This makes N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
Research has shown that indole derivatives can have significant anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Applications
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide is being explored for its neuroprotective properties. Indole derivatives have been found to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This compound could potentially be developed into a treatment to slow the progression of these diseases.
Antioxidant Properties
The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative damage caused by free radicals . This activity is beneficial in preventing various diseases, including cardiovascular diseases and certain types of cancer. The antioxidant properties of this compound are being studied to understand its potential in health supplements and therapeutic agents.
Antidiabetic Research
Indole derivatives have shown promise in managing diabetes by modulating insulin secretion and improving glucose metabolism . N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide is being investigated for its potential to lower blood glucose levels and improve insulin sensitivity, making it a candidate for developing new antidiabetic drugs.
Antimalarial Applications
The compound is also being studied for its antimalarial properties. Indole derivatives have been found to inhibit the growth of Plasmodium species, the parasites responsible for malaria . Research is focused on understanding the mechanism of action and optimizing the compound’s efficacy against malaria.
These diverse applications highlight the significant potential of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide in various fields of scientific research. Continued studies are essential to fully understand its mechanisms and optimize its use in therapeutic applications.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids A brief review of the biological potential of indole derivatives
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-33(31,32)19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPRUKSSDIHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

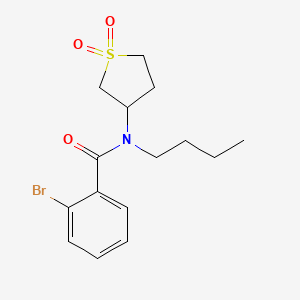
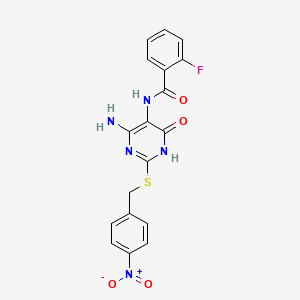
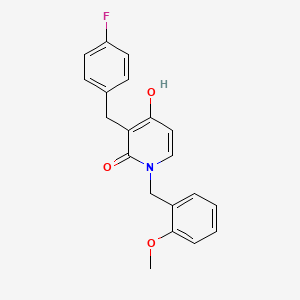
![4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2822203.png)
![4-[(2-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2822204.png)
![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2822207.png)
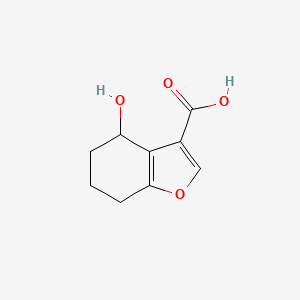
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/no-structure.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)
![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)
![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)
